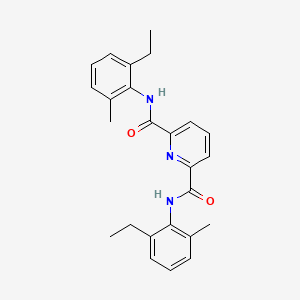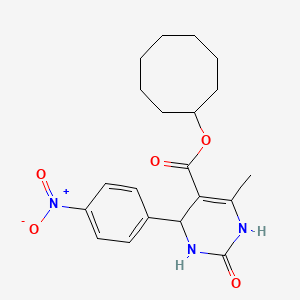![molecular formula C22H15N3O3 B11121889 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11121889.png)
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole moiety, a naphthalene ring, and an oxazole ring, making it a versatile candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their coupling with the naphthalene moiety. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Oxazole Ring: This often involves the cyclization of α-hydroxy ketones with amides or nitriles.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazole intermediates with the naphthalene moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-{(E)-[(1,3-Benzodioxol-5-ylcarbonyl)hydrazono]methyl}-5-[(4-chlorobenzoyl)oxy]phenyl 4-chlorobenzoate
Uniqueness
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile: stands out due to its unique combination of benzodioxole, naphthalene, and oxazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H15N3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H15N3O3/c23-11-18-22(24-12-14-8-9-19-20(10-14)27-13-26-19)28-21(25-18)17-7-3-5-15-4-1-2-6-16(15)17/h1-10,24H,12-13H2 |
InChI Key |
OXWJGHNUUIEMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)C4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dinaphthalen-1-yl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B11121815.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11121820.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11121822.png)
![2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11121823.png)
![(3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione](/img/structure/B11121828.png)
![5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11121834.png)
![N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11121835.png)

![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B11121850.png)
![2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121854.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B11121864.png)
![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B11121867.png)

